Potassium 2-benzyl-4-chlorophenate

Food Safety Regulatory Compliance Disinfectant Formulation

Potassium 2-benzyl-4-chlorophenate (CAS 35471-49-9), the potassium salt of the antimicrobial phenol 2-benzyl-4-chlorophenol, is a halogenated benzylphenol derivative registered as an active ingredient in disinfectants, sanitizers, and preservatives. It is categorized by the U.S.

Molecular Formula C13H10ClKO
Molecular Weight 256.77 g/mol
CAS No. 35471-49-9
Cat. No. B1630033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-benzyl-4-chlorophenate
CAS35471-49-9
Molecular FormulaC13H10ClKO
Molecular Weight256.77 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-].[K+]
InChIInChI=1S/C13H11ClO.K/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10;/h1-7,9,15H,8H2;/q;+1/p-1
InChIKeyBRVHNHNUMVEFSQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-Benzyl-4-Chlorophenate (CAS 35471-49-9): Broad-Spectrum Antimicrobial Procurement Guide


Potassium 2-benzyl-4-chlorophenate (CAS 35471-49-9), the potassium salt of the antimicrobial phenol 2-benzyl-4-chlorophenol, is a halogenated benzylphenol derivative registered as an active ingredient in disinfectants, sanitizers, and preservatives. It is categorized by the U.S. EPA as a microbiocide, bactericide, and fungicide [1]. This compound is utilized across hospital, household, industrial, and agricultural settings for surface disinfection, equipment sanitation, and product preservation [2].

Why Simple Substitution of Potassium 2-Benzyl-4-Chlorophenate Is Technically Unsound


Despite its structural relation to other phenolic biocides, Potassium 2-benzyl-4-chlorophenate cannot be substituted generically. Its specific molecular geometry—a benzyl group ortho to the phenolate oxygen and a chlorine para to the oxygen—dictates its unique interaction with microbial cell membranes and its distinct physicochemical and regulatory profile [1]. Even closely related analogs, such as the parent acid 2-benzyl-4-chlorophenol (CAS 120-32-1) or the sodium salt (CAS 3184-65-4), exhibit critical differences in solubility, formulation stability, and recognized regulatory status that preclude one-to-one interchange without compromising efficacy or compliance [2].

Quantitative Differentiation Evidence for Potassium 2-Benzyl-4-Chlorophenate


FDA-Compliant Food-Contact Sanitization: Potassium Salt Enables Tolerance Exemption

The potassium salt form (Potassium 2-benzyl-4-chlorophenate) is explicitly named and granted a tolerance exemption by the U.S. EPA for residues on food-contact surfaces, a regulatory distinction not automatically extended to all phenolic salts or the parent acid without equivalent data [1]. This exemption, established in 2024, permits its use in public eating places, dairy processing equipment, and food processing equipment and utensils [1]. In contrast, the parent acid, ortho-benzyl-para-chlorophenol (CAS 120-32-1), and the sodium salt (CAS 3184-65-4) are listed as separate active ingredients under FIFRA and FFDCA and are subject to independent tolerance assessments [1].

Food Safety Regulatory Compliance Disinfectant Formulation

Enhanced Aqueous Solubility Versus Parent Acid for Concentrate Formulation

Potassium 2-benzyl-4-chlorophenate, as a phenolate salt, exhibits significantly improved water solubility compared to its parent acid, 2-benzyl-4-chlorophenol (CAS 120-32-1). The parent acid is described as 'Insoluble' or having a solubility of <0.1 g/100 mL at 16°C and 149 mg/L at 25°C . In contrast, the potassium salt is reported to have a water solubility of 0.117 g/L at 20°C [1], though as a phenolate salt, it is expected to be more freely soluble in aqueous systems at higher concentrations relevant to disinfectant formulations. This differential solubility is critical for producing stable, concentrated liquid disinfectants.

Formulation Science Disinfectant Manufacturing Physicochemical Properties

Broad-Spectrum Antimicrobial Efficacy Against Gram-Positive Cocci and Vibrio Species

While specific MIC data for the potassium salt is often derived from its active parent acid, the compound's broad-spectrum antimicrobial activity is well-documented. It is recognized for potent activity against Gram-positive cocci and has demonstrated in vitro efficacy against Vibrio harveyii, a pathogenic bacterium causing Summer Gut Syndrome in aquaculture [1]. The parent compound, 2-benzyl-4-chlorophenol, exhibits moderate activity against various pathogenic microorganisms [1]. A technical-grade product (PREVENTOL® BP) based on chlorophene is marketed with a specific spectrum including bacteria (especially Gram-positive cocci), yeast, and mould .

Aquaculture Veterinary Disinfection Antimicrobial Screening

Distinct Environmental and Toxicological Profile Relative to Triclosan and Dichlorophene

In a comparative study of dehalogenation of antibacterial agents, Chlorophene (2-benzyl-4-chlorophenol, the parent acid of the potassium salt) was investigated alongside Triclosan (TCS) and Dichlorophene (DCP). The study notes that Chlorophene usage is similar to TCS in personal and household products but extends further into industrial and agricultural disinfectant applications [1]. The aim of the study was to demonstrate the applicability of metallic alloys for the dehalogenation of chlorinated phenols in aqueous alkaline solution, which provides a potential pathway for environmental remediation [1]. This work highlights that Chlorophene is a distinct chemical entity with its own environmental behavior and remediation chemistry, separate from the heavily scrutinized Triclosan [1].

Environmental Fate Green Chemistry Comparative Toxicology

Procurement-Driven Application Scenarios for Potassium 2-Benzyl-4-Chlorophenate


Formulation of EPA-Registered Sanitizers for Food Processing Equipment

Formulators developing sanitizers for use on food contact surfaces in public eating places, dairy processing equipment, and food processing utensils should procure the potassium salt. The 2024 EPA tolerance exemption for residues of Potassium 2-benzyl-4-chlorophenate provides a clear regulatory pathway for product registration under FIFRA, simplifying the compliance process compared to using unlisted phenolic analogs [1]. The improved aqueous solubility of the potassium salt [2] also facilitates the creation of stable, concentrated liquid formulations suitable for industrial sanitization applications.

Development of Industrial and Institutional Disinfectants Requiring High-Concentration Liquid Concentrates

Manufacturers of hard surface disinfectants for hospital, household, and industrial environments who require high-concentration liquid formulations will benefit from the potassium salt's enhanced water solubility [1]. Unlike the parent acid, which has poor water solubility and can limit concentrate strength, the potassium phenolate form allows for the production of more robust and stable liquid disinfectant products with a broad spectrum of activity against Gram-positive cocci, yeast, and mould [2].

Aquaculture and Veterinary Disinfection Solutions Targeting Vibrio Species

For aquaculture operations managing Summer Gut Syndrome caused by Vibrio harveyii, or for veterinary disinfection applications, the specific anti-vibriosis activity of the 2-benzyl-4-chlorophenol moiety [1] makes this potassium salt a targeted active ingredient. Its efficacy against Vibrio species, combined with its distinct regulatory and toxicological profile compared to alternatives like Triclosan [2], positions it as a specialized tool for preventing and controlling vibriosis in fish farming and related animal health settings.

Preservation of Industrial and Consumer Products Requiring a Distinct Phenolic Biocide

Formulators of cosmetics, personal care products, and industrial fluids seeking a phenolic preservative with a unique identity and broad-spectrum activity against bacteria and fungi should consider this compound. As a halogenated benzylphenol with a specific substitution pattern, it offers an alternative mode of action and regulatory profile to other common phenolic preservatives. Its established use in personal beauty products and disinfectant solutions [1] supports its utility in preserving product integrity while potentially offering a point of differentiation in the marketplace.

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